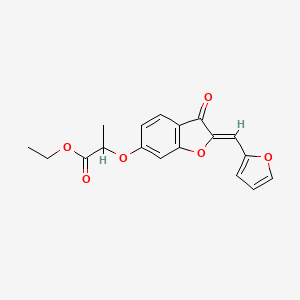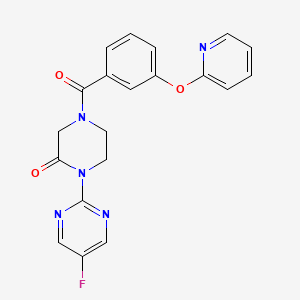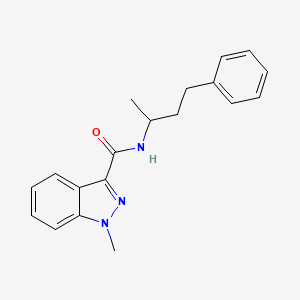
1-(3-Chlorophenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(3-Chlorophenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one” is a complex organic molecule. It contains an indole group, which is a common structure in many natural products and pharmaceuticals . The molecule also has a chlorophenyl group, which is often seen in various drugs and can contribute to their biological activity .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the indole ring and the various substituents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility in various solvents, its melting and boiling points, and its reactivity with other chemicals .Applications De Recherche Scientifique
Organic Synthesis and Chemical Reactions
Research in organic synthesis often focuses on the development of novel compounds with unique structural features or reactivities. For example, studies have explored the synthesis of complex organic molecules through reactions involving silylamine or silyl derivatives, which are key for constructing compounds with specific functionalities or stereochemistries (Rühlmann, Schilling, & Frey, 1985). Similarly, the synthesis and reactivity of carbenium salts have been investigated, revealing insights into the stability and reaction pathways of these ionic species (Wada et al., 1997).
Photophysical and Photochemical Properties
The study of photophysical and photochemical properties of compounds is crucial for applications in materials science, including the development of luminescent materials. Investigations into the molecular structure, vibrational modes, and electronic properties of compounds can reveal their potential as functional materials (Sheena Mary et al., 2015). For example, research on platinum(II) complexes has examined their luminescent properties and interactions, which are fundamental for designing new optoelectronic devices (Lai et al., 1999).
Environmental and Analytical Chemistry
Compounds with chlorophenyl groups are often studied for their environmental impact and degradation pathways. The photolytic degradation of chlorophenolic substances, for instance, has been analyzed for its potential to produce more toxic by-products, highlighting the environmental risks associated with such compounds (Svenson & Hynning, 1997). Additionally, the microbial degradation of chlorophenols underscores the importance of bioremediation strategies in mitigating pollution caused by chlorinated aromatic compounds (Olaniran & Igbinosa, 2011).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO/c1-11-7-14-15(9-17(2,3)10-16(14)20)19(11)13-6-4-5-12(18)8-13/h4-8H,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVNJANYIOWEOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C3=CC(=CC=C3)Cl)CC(CC2=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1-phthalazinecarboxylate](/img/structure/B2932844.png)

![ethyl 2-(3-(methylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2932850.png)
![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2932851.png)
![1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-[(1r,4r)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}cyclohexyl]urea](/img/structure/B2932852.png)
![2-[(2,2,2-Trifluoroethyl)sulfanyl]aniline](/img/structure/B2932853.png)
![N-(4-acetamidophenyl)-2-((4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide](/img/structure/B2932854.png)

![N-[3-(3-sulfanyl-4H-1,2,4-triazol-4-yl)phenyl]acetamide](/img/structure/B2932858.png)
![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-phenylacetamide](/img/structure/B2932859.png)


